(2-Boc-aminoethoxy)-acetic acid
CAS No.:
Cat. No.: VC19837333
Molecular Formula: C9H17NO5
Molecular Weight: 219.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H17NO5 |
|---|---|
| Molecular Weight | 219.23 g/mol |
| IUPAC Name | 2-[2-amino-3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]acetic acid |
| Standard InChI | InChI=1S/C9H17NO5/c1-9(2,3)15-8(13)6(10)4-14-5-7(11)12/h6H,4-5,10H2,1-3H3,(H,11,12) |
| Standard InChI Key | RJJLHULEKKKZIM-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)C(COCC(=O)O)N |
Introduction
Chemical Structure and Nomenclature
IUPAC Name and Molecular Formula
The systematic IUPAC name for this compound is 2-(2-((tert-butoxycarbonyl)amino)ethoxy)acetic acid, reflecting its functional groups: a Boc-protected amine, an ethoxy spacer, and a carboxylic acid terminus . The molecular formula C₉H₁₇NO₅ corresponds to a molecular weight of 219.24 g/mol, as confirmed by high-resolution mass spectrometry .
Structural Features
The molecule comprises three distinct regions:
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tert-Butoxycarbonyl (Boc) Group: A thermally stable protecting group that shields the amine during synthetic reactions.
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Ethoxy Linker: A two-carbon oxygen-containing chain that enhances solubility and flexibility.
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Acetic Acid Moiety: Provides a reactive carboxyl group for conjugation with amines or alcohols .
The SMILES notation CC(C)(C)OC(=O)NCCOCC(=O)O accurately represents this arrangement .
Synthesis and Reaction Conditions
Key Reaction Parameters
Physicochemical Properties
Thermal and Optical Characteristics
| Property | Value | Method/Source |
|---|---|---|
| Density | 1.151 ± 0.06 g/cm³ | Predicted |
| Boiling Point | 391.2 ± 22.0°C | Predicted |
| Flash Point | 190.4°C | Predicted |
| Refractive Index | 1.462 | Experimental |
| pKa | 3.44 ± 0.10 | Predicted |
The low pKa value indicates moderate acidity, consistent with carboxylic acid functionality . The high boiling point and refractive index suggest strong intermolecular hydrogen bonding .
Applications in Organic Synthesis
Peptide Chemistry
(2-Boc-aminoethoxy)-acetic acid is employed as a spacer molecule in solid-phase peptide synthesis (SPPS). Its ethoxy linker reduces steric hindrance, facilitating coupling reactions between amino acids . The Boc group is selectively removed using trifluoroacetic acid (TFA), enabling sequential peptide elongation .
Polymer Functionalization
In polymer science, this compound modifies polyethyleneglycol (PEG) derivatives to create pH-sensitive drug delivery systems. The carboxylic acid group allows covalent attachment to hydroxyl- or amine-bearing polymers . For example, PubChem CID 11822920, a PEG-Boc derivative, demonstrates enhanced tumor targeting in preclinical studies .
Comparative Analysis with Analogues
Thioether Variants
Replacing the ethoxy linker with a thioether group (e.g., 2-((2-((tert-butoxycarbonyl)amino)ethyl)thio)acetic acid, PubChem CID 75366568) alters electronic properties and stability. The sulfur atom increases nucleophilicity, enabling thiol-specific conjugation .
Extended PEG Chains
Adding ethylene glycol units (e.g., PubChem CID 11822920) improves aqueous solubility but complicates purification due to polydispersity .
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